1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
Description
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (CAS: 83124-84-9) is a halogenated enone derivative with the molecular formula C₇H₉Cl₃O₂ and a molecular weight of 231.50 g/mol . Structurally, it features:
- A trichloromethyl group (–CCl₃) at position 1.
- An ethoxy group (–OCH₂CH₃) at position 3.
- A methyl substituent (–CH₃) at position 3.
- A conjugated α,β-unsaturated ketone system (but-3-en-2-one).
This compound is used in synthetic organic chemistry, particularly as an electrophilic intermediate due to the electron-withdrawing effects of the trichloromethyl and carbonyl groups. Limited commercial availability is noted, with shipping options from China, the US, India, and Germany .
Properties
IUPAC Name |
(E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHXUMZQYBZECU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one typically involves multiple steps:
Starting Material: The process begins with 1,1,1-trichloropropane.
Bromination: 1,1,1-Trichloropropane is reacted with bromine to form 2-bromo-1,1,1-trichloropropane.
Ethoxylation: The brominated intermediate is then reacted with sodium ethoxide to produce 4-bromo-1,1,1-trichloro-3-buten-2-ol.
Final Step: The final step involves the reaction of 4-bromo-1,1,1-trichloro-3-buten-2-ol with a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Synthesis and Reactivity
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is synthesized through the chlorination of appropriate precursors. Its reactivity is characterized by the presence of multiple electrophilic sites due to the trichloromethyl group and the α,β-unsaturated carbonyl functionality. This makes it a valuable intermediate in various organic reactions.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic addition reactions allows for the creation of complex molecules.
Key Reactions:
- Nucleophilic Additions: The electrophilic carbonyl group can react with nucleophiles to form new carbon-carbon bonds.
- Michael Additions: It can participate in Michael addition reactions, which are crucial for synthesizing various pharmaceuticals and agrochemicals.
Pharmaceutical Industry
In pharmaceuticals, this compound is utilized as an intermediate for synthesizing biologically active compounds.
Case Studies:
- Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens.
- Anti-cancer Compounds: Some studies indicate that modifications of this compound can lead to potential anti-cancer agents, highlighting its role in drug discovery.
Agrochemicals
The compound is also explored in the development of agrochemicals, particularly pesticides and herbicides. Its reactivity allows for the design of compounds that can effectively target pests while minimizing environmental impact.
Data Table: Comparison of Applications
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Various pharmaceutical intermediates |
| Pharmaceuticals | Antimicrobial agents | Derivatives with enhanced activity |
| Agrochemicals | Pesticide development | Targeted herbicides |
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
- CAS: Not explicitly listed (related CID: 10997657).
- Molecular Formula : C₇H₉F₃O₂ .
- Key Differences: Substituents: Replaces –CCl₃ with –CF₃ (trifluoromethyl). Steric Effects: Both compounds share the methyl group at position 3, suggesting similar steric hindrance.
- Structural Implications : The fluorine substituents may enhance thermal stability compared to chlorine analogs .
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- CAS : 17129-06-5 .
- Molecular Formula : C₆H₇F₃O₂.
- Key Differences :
- Lacks the methyl group at position 3, reducing steric bulk.
- Smaller molecular weight (compared to C₇H₉Cl₃O₂) may influence volatility.
- Reactivity : The absence of a methyl group could increase accessibility to the α,β-unsaturated carbonyl system for reactions like Michael additions .
4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one
- CAS : 67751-23-9 .
- Molecular Formula: C₇H₁₃NO₃.
- Key Differences: Replaces –CCl₃ and ethoxy with –N(CH₃)₂ and –OCH₃ groups. The dimethylamino group introduces basicity, enabling pH-dependent reactivity.
- Applications : Likely used in amine-mediated condensations rather than halogen-based electrophilic reactions .
Data Table: Structural and Functional Comparison
| Compound Name | CAS | Molecular Formula | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one | 83124-84-9 | C₇H₉Cl₃O₂ | –CCl₃, –OCH₂CH₃, –CH₃ | High electrophilicity, halogenated |
| 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | N/A | C₇H₉F₃O₂ | –CF₃, –OCH₂CH₃, –CH₃ | Moderate electrophilicity, fluorinated |
| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 17129-06-5 | C₆H₇F₃O₂ | –CF₃, –OCH₂CH₃ | Reduced steric hindrance |
| 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one | 67751-23-9 | C₇H₁₃NO₃ | –N(CH₃)₂, –OCH₃ | Amine-mediated reactivity |
Research Findings and Implications
Electron-Withdrawing Effects :
- The –CCl₃ group in the target compound enhances the electrophilicity of the α,β-unsaturated ketone, making it more reactive toward nucleophiles than its trifluoro analog .
- Fluorinated analogs (e.g., –CF₃) may exhibit improved metabolic stability in pharmaceutical applications .
Ethoxy groups in all analogs suggest moderate solubility in polar aprotic solvents .
Discrepancies in Literature :
- lists an alternative CAS (83124-74-7) and molecular formula (C₆H₇Cl₃O₂) for the target compound, conflicting with . This may indicate a typographical error or isomer variation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic addition or condensation reactions. For example, trifluoromethyl ketones (structurally analogous) are often prepared using organometallic reagents (e.g., Grignard or organozinc reagents) reacting with trichloroacetyl derivatives. Intermediate characterization should employ GC-MS for purity assessment and NMR (¹H/¹³C) to confirm regioselectivity and substituent orientation. FT-IR is critical for identifying carbonyl and C-Cl stretching vibrations .
Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodology : Use HPLC-UV/Vis or LC-MS with a reverse-phase C18 column for separation. For halogenated impurities, GC-ECD (electron capture detection) offers high sensitivity. Validate methods using spiked samples to ensure recovery rates >90% and limit of detection (LOD) <0.1% .
Q. How can the stability of this compound under varying storage conditions be systematically tested?
- Methodology : Conduct accelerated stability studies by exposing samples to elevated temperatures (40°C, 60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC and TGA (thermogravimetric analysis) to assess thermal decomposition thresholds. Compare results with control samples stored at -20°C .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the trichloromethyl group in electrophilic substitutions?
- Methodology : Perform density functional theory (DFT) calculations using hybrid functionals like B3LYP with a 6-311++G(d,p) basis set. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects can be modeled via the PCM (Polarizable Continuum Model). Validate predictions with experimental kinetic data from stopped-flow spectroscopy .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?
- Methodology : Employ variable-temperature NMR to probe dynamic conformational changes. For ambiguous NOE correlations, use isotopic labeling (e.g., ²H or ¹³C) or COSY/TOCSY to distinguish through-space vs. through-bond interactions. X-ray crystallography provides definitive structural validation if crystals are obtainable .
Q. How can reaction mechanisms involving the ethoxy group be elucidated under catalytic conditions?
- Methodology : Use in situ IR spectroscopy to track intermediate formation during catalysis. Isotopic tracing (¹⁸O-labeled ethoxy groups) combined with HRMS identifies exchange pathways. Kinetic isotope effects (KIE) and Eyring plots differentiate between concerted and stepwise mechanisms .
Q. What experimental designs minimize side reactions during functionalization of the α,β-unsaturated ketone moiety?
- Methodology : Optimize reaction conditions using DoE (Design of Experiments) to evaluate temperature, solvent polarity, and catalyst loading. Employ low-temperature additives (e.g., HMPA) to suppress polymerization. Monitor progress via real-time Raman spectroscopy to detect intermediate species .
Data Analysis & Validation
Q. How should researchers address discrepancies between computational predictions and experimental yields in synthesis?
- Methodology : Re-evaluate computational models by incorporating dispersion corrections (e.g., D3-BJ) and explicit solvent molecules. Experimentally, use high-throughput screening to test alternative reagents or catalysts. Cross-validate with microkinetic modeling to identify rate-limiting steps .
Q. What statistical approaches are recommended for interpreting heterogeneous catalytic data?
- Methodology : Apply multivariate regression analysis to correlate catalyst properties (e.g., surface area, Lewis acidity) with activity. Use ANOVA to assess significance of variables. For non-linear relationships, machine learning algorithms (e.g., random forest) can identify hidden patterns in high-dimensional datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
